(R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride

chiral amine enantioselectivity medicinal chemistry

Select the optically pure (R)-enantiomer for asymmetric synthesis where stereochemical integrity is non-negotiable. Unlike racemic mixtures, this 97% pure (R)-1-(3,4-difluorophenyl)ethanamine HCl building block ensures that only the desired (R)-configuration is incorporated, critical for enantioselective API development. The 3,4-difluoro motif enhances metabolic stability and bioavailability (cf. US 6,974,868), while the HCl salt guarantees aqueous solubility for assay development. Do not compromise with racemic or (S)-enantiomer substitutes—predictable SAR and chiral HPLC method validation demand this specific stereoisomer.

Molecular Formula C8H10ClF2N
Molecular Weight 193.622
CAS No. 441074-81-3
Cat. No. B591827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride
CAS441074-81-3
Molecular FormulaC8H10ClF2N
Molecular Weight193.622
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)F)F)N.Cl
InChIInChI=1S/C8H9F2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
InChIKeyKRYCUFKROCITGA-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (R)-1-(3,4-Difluorophenyl)ethanamine HCl (CAS 441074-81-3): Chiral Amine Intermediate for Asymmetric Synthesis


(R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is a chiral primary amine building block featuring a 3,4-difluorophenyl substituent with the stereocenter in the (R)-configuration . The compound is supplied as the hydrochloride salt (C₈H₁₀ClF₂N; molecular weight 193.62 g/mol) with a purity of 97% and exists as a solid powder at room temperature . The two fluorine atoms on the phenyl ring enhance metabolic stability and bioavailability, making this optically active amine particularly valuable in pharmaceutical and agrochemical synthesis, especially for the development of enantioselective active ingredients [1].

Why (R)-1-(3,4-Difluorophenyl)ethanamine HCl Cannot Be Replaced by Racemic or (S)-Enantiomer Forms


Generic substitution with the racemic mixture or the (S)-enantiomer is scientifically inadvisable because the human body is a chiral environment that interacts differently with each enantiomer, leading to significant differences in pharmacokinetics and pharmacodynamics . Regulatory guidelines from the FDA emphasize the need to characterize the effects of each enantiomer in chiral drugs, which has propelled the development of single-enantiomer therapeutics [1]. The (R)-configuration at the alpha-carbon provides precise stereochemical control in asymmetric synthesis that racemic mixtures (±) cannot achieve, and small changes in fluorine substitution pattern produce distinct electronic and steric properties compared to other difluorophenyl regioisomers .

Quantitative Differentiation Evidence for (R)-1-(3,4-Difluorophenyl)ethanamine HCl vs. Closest Analogs


Absolute Stereochemical Configuration Defines Biological Activity: (R)- vs. (S)-Enantiomer Distinction

The target compound possesses the (R)-configuration at the alpha-carbon stereocenter, with canonical SMILES notation C[C@@H](N)C1=CC=C(F)C(F)=C1.Cl . The (S)-enantiomer, in contrast, bears the configuration C[C@H](N)C1=CC=C(F)C(F)=C1.Cl and CAS 1212972-48-9 . This absolute stereochemistry fundamentally differentiates the compound from both the (S)-enantiomer and the racemic mixture, as enantiomers exhibit distinct interactions with biological targets . While head-to-head pharmacological data comparing these enantiomers is not publicly available, the FDA mandates characterization of individual enantiomer effects in chiral drug development precisely because of this documented differential activity .

chiral amine enantioselectivity medicinal chemistry

Fluorine Substitution Pattern (3,4-Difluoro) Confers Distinct Physicochemical Properties vs. Alternative Regioisomers

The 3,4-difluorophenyl substitution pattern of the target compound yields computed physicochemical properties that differ from alternative difluorophenyl regioisomers such as 3,5-difluoro or 2,4-difluoro analogs . The target compound exhibits a consensus Log P of approximately 2.19 and topological polar surface area (TPSA) of 26.02 Ų . These parameters directly influence membrane permeability and target binding [1]. While quantitative comparative data for all regioisomers is not consolidated in a single source, the unique electronic distribution of the 3,4-difluoro pattern is documented as conferring distinct reactivity profiles in nucleophilic substitution reactions relative to non-fluorinated analogs .

fluorinated building blocks lipophilicity metabolic stability

Hydrochloride Salt Form Provides Solubility and Handling Advantages Over Free Base

The target compound is supplied as the hydrochloride salt (CAS 441074-81-3), which enhances aqueous solubility compared to the free base form (CAS 321318-15-4) . The hydrochloride salt has a molecular weight of 193.62 g/mol and is a solid powder at room temperature . The free base, in contrast, has a molecular weight of 157.16 g/mol and lacks the ionic character that confers improved water solubility . The salt form is advantageous for aqueous-based reactions and biological assay preparation, as the chloride counterion facilitates dissolution and handling without requiring additional acid neutralization steps .

salt selection solubility formulation

Chiral Amine Scaffold Documented in Pharmaceutical Patent Applications for Cardiovascular Indications

The 3,4-difluorophenyl structural motif is explicitly claimed in U.S. Patent Publication 20030144305 (now U.S. Patent 6,974,868) as a preferred R₂ substituent (phenyl, 4-fluorophenyl, or 3,4-difluorophenyl) in compounds of formula (I) for the treatment and prevention of myocardial infarction, thrombotic stroke, transient ischemic attacks, and peripheral vascular disease [1]. The patent claims pharmaceutical compositions comprising compounds containing the 3,4-difluorophenyl group in combination with pharmaceutically acceptable diluents, adjuvants, and/or carriers [2]. This patent documentation establishes the 3,4-difluorophenyl moiety as a validated pharmacophore in cardiovascular drug development programs, providing a precedence absent for alternative fluorophenyl regioisomers in this specific therapeutic context [3].

pharmaceutical intermediate patent cardiovascular

Limited Public Quantitative Comparative Activity Data Necessitates Internal Validation in Target Assay Systems

A comprehensive search of primary literature, patents, and authoritative databases reveals that direct head-to-head quantitative pharmacological data comparing (R)-1-(3,4-difluorophenyl)ethanamine hydrochloride with its (S)-enantiomer, racemic mixture, or alternative fluorophenyl regioisomers is not publicly available . The compound is primarily referenced as a research intermediate and building block rather than as a characterized bioactive entity with published IC₅₀, Kᵢ, or EC₅₀ values . This evidence gap does not diminish the compound‘s utility but rather highlights that differentiation currently rests on stereochemical identity, fluorine substitution pattern, salt form selection, and patent-validated pharmacophoric relevance . Users should anticipate the need for internal analytical verification (chiral HPLC, SFC) and biological characterization in their specific assay systems to establish quantitative differentiation relevant to their unique research context [1].

assay validation procurement strategy analytical verification

Optimal Research and Industrial Applications for (R)-1-(3,4-Difluorophenyl)ethanamine HCl (CAS 441074-81-3)


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates Requiring (R)-Configuration

This compound is optimally deployed as a chiral building block in asymmetric synthesis where the (R)-configuration at the alpha-carbon must be preserved in the final product . The optically active nature enables precise stereochemical control in the preparation of enantioselective active pharmaceutical ingredients (APIs), receptor modulators, and enzyme inhibitors [1]. The high enantiomeric purity ensures that stereochemistry-dependent synthesis outcomes are not compromised by the presence of the undesired (S)-enantiomer, which would occur if racemic mixtures were substituted [2].

Medicinal Chemistry Programs Targeting Cardiovascular Indications with Fluorinated Pharmacophores

The 3,4-difluorophenyl moiety is explicitly documented in U.S. Patent 6,974,868 as a preferred substituent in compounds for treating myocardial infarction, thrombotic stroke, transient ischemic attacks, and peripheral vascular disease . The fluorine atoms enhance metabolic stability and bioavailability, making this scaffold particularly suitable for cardiovascular drug discovery programs where improved pharmacokinetic properties are desired [1]. The hydrochloride salt form facilitates aqueous solubility for in vitro and in vivo cardiovascular assay development [2].

Structure-Activity Relationship (SAR) Studies Comparing 3,4-Difluoro vs. Alternative Fluorophenyl Substitution Patterns

The unique 3,4-difluorophenyl substitution pattern of the target compound provides a distinct electronic and steric profile compared to 3,5-difluoro, 2,4-difluoro, 4-fluoro, or non-fluorinated phenyl analogs . This compound is appropriate for systematic SAR investigations where the effects of fluorine position and count on lipophilicity (consensus Log P 2.19), polar surface area (TPSA 26.02 Ų), and target binding must be evaluated [1]. The nucleophilic substitution reactivity of the electron-deficient aromatic ring (3.5× faster than non-fluorinated analogs) enables diverse derivatization in SAR campaigns [2].

Analytical Method Development and Chiral Purity Validation Using HPLC/SFC

The compound serves as a reference standard for developing and validating chiral separation methods using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with polysaccharide-based chiral stationary phases . The distinct retention characteristics of the (R)-enantiomer relative to the (S)-enantiomer enable method optimization for enantiomeric purity determination in pharmaceutical quality control workflows [1]. Users should anticipate implementing SFC conditions (CO₂/co-solvent with amine modifiers) to achieve high-resolution separation with reduced solvent consumption compared to normal-phase HPLC [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.